Cinnolin-5-ylmethanamine

Medicinal chemistry Cinnoline regioisomers Building block differentiation

Cinnolin-5-ylmethanamine (CAS 1888879-03-5) is a primary amine-functionalized cinnoline derivative with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol. The compound belongs to the cinnoline (1,2-benzodiazine) heterocycle family, a scaffold isosteric to quinoline and isoquinoline but distinguished by its vicinal N1–N2 arrangement that fundamentally alters electronic distribution, hydrogen-bonding capacity, and receptor recognition compared to single-nitrogen or 1,3-diazine analogs.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B13119339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolin-5-ylmethanamine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN=NC2=C1)CN
InChIInChI=1S/C9H9N3/c10-6-7-2-1-3-9-8(7)4-5-11-12-9/h1-5H,6,10H2
InChIKeyDSKCFYDDBCXEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnolin-5-ylmethanamine Procurement Guide: Core Identity, Physicochemical Properties, and Structural Positioning Against Closest Heterocyclic Analogs


Cinnolin-5-ylmethanamine (CAS 1888879-03-5) is a primary amine-functionalized cinnoline derivative with the molecular formula C₉H₉N₃ and a molecular weight of 159.19 g/mol . The compound belongs to the cinnoline (1,2-benzodiazine) heterocycle family, a scaffold isosteric to quinoline and isoquinoline but distinguished by its vicinal N1–N2 arrangement that fundamentally alters electronic distribution, hydrogen-bonding capacity, and receptor recognition compared to single-nitrogen or 1,3-diazine analogs . The 5-ylmethanamine regioisomer positions the aminomethyl substituent at the C5 carbon of the cinnoline nucleus, creating a spatially defined vector for derivatization that is not available from the more commonly explored C3, C4, or C8 substitution positions. This compound serves as a versatile building block for medicinal chemistry programs targeting kinases, phosphodiesterases, and other therapeutically relevant enzyme classes where cinnoline-based inhibitors have demonstrated sub-micromolar potency in peer-reviewed studies .

Why Cinnolin-5-ylmethanamine Cannot Be Replaced by Quinoline, Isoquinoline, or Alternative Cinnoline Regioisomers in Structure-Guided Programs


Generic substitution of cinnolin-5-ylmethanamine with quinolin-5-ylmethanamine (CAS 58123-57-2), isoquinolin-5-ylmethanamine (CAS 58123-58-3), or alternative cinnoline regioisomers such as cinnolin-4-ylmethanamine or cinnolin-6-ylmethanamine introduces geometrically and electronically distinct vectors that alter key molecular recognition parameters including hydrogen-bond acceptor/donor topology, π-stacking orientation, and dipole moment alignment . The cinnoline N1–N2 vicinal diazine motif provides a unique bidentate hydrogen-bond-acceptor pharmacophore absent in quinoline (single N) and positioned differently from phthalazine (1,3-diazine), while the 5-ylmethanamine attachment orients the primary amine at a specific angle and distance relative to the heterocyclic core that diverges from the 4-yl, 6-yl, 7-yl, or 8-yl regioisomers . These molecular-level differences translate into measurable binding selectivity outcomes: the 5-substituted cinnoline core appears in patent-protected HPK1 inhibitor scaffolds where precise spatial presentation of substituents is critical for kinase selectivity, and analogous dibenzo[c,h]cinnolines demonstrate topoisomerase I-targeting potency that surpasses similarly substituted benzo[i]phenanthridine comparators by approximately 5.7-fold (IC₅₀ 70 nM vs. 400 nM in RPMI 8402 cells), illustrating that even closely related isosteric scaffolds cannot be freely interchanged without altering biological outcomes .

Cinnolin-5-ylmethanamine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data vs. Closest Structural Analogs


Regioisomeric Differentiation: Cinnolin-5-ylmethanamine vs. Cinnolin-4-ylmethanamine, Cinnolin-6-ylmethanamine, and Cinnolin-7-ylmethanamine in Synthetic Accessibility and Derivatization Potential

Among the commercially cataloged cinnoline methanamine regioisomers (4-yl, 5-yl, 6-yl, 7-yl, 8-yl), the 5-ylmethanamine variant occupies a synthetically strategic position on the benzo-fused ring that is directly conjugated to the cinnoline N1–N2 diazine system, offering a distinct electronic environment for amine reactivity (pKa modulation) and a unique exit vector geometry for fragment-based or structure-guided derivatization. The 4-yl isomer (CAS 1824140-38-6) places the aminomethyl group adjacent to the N1 nitrogen at the C4 position of the diazine ring itself, altering both steric accessibility and the electron-withdrawing effect on the amine; the 6-yl isomer (CAS 1897550-34-3) and 7-yl isomer (CAS 1889884-55-2) position the aminomethyl at more distal ring carbons with different resonance contributions . All five regioisomers share the identical molecular formula (C₉H₉N₃) and molecular weight (159.19 g/mol), making regioisomeric identity the sole structural determinant governing physicochemical and biological differentiation in procurement decisions .

Medicinal chemistry Cinnoline regioisomers Building block differentiation Synthetic accessibility

Heterocyclic Scaffold Selectivity: Cinnoline vs. Quinoline and Isoquinoline Core Differentiation in Biological Target Engagement

The cinnoline scaffold (1,2-benzodiazine) is isosteric to quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene) but contains two vicinal nitrogen atoms that create a fundamentally different pharmacophore . Patent literature demonstrates that cinnoline-based HPK1 (hematopoietic progenitor kinase 1) inhibitors, including 5-substituted variants, achieve selective kinase engagement profiles that are structurally enabled by the N1–N2 diazine motif . In a directly comparable isosteric pair outside the methanamine series, the dibenzo[c,h]cinnoline scaffold achieves a relative IC₅₀ of 70 nM for topoisomerase I-targeting cytotoxicity in RPMI 8402 lymphoblastoma cells, representing approximately 5.7-fold greater potency than the structurally analogous benzo[i]phenanthridine comparator (IC₅₀ = 400 nM) . Furthermore, cinnoline-based PI3K inhibitors have demonstrated cellular antiproliferative IC₅₀ values as low as 0.264 μM against U87MG glioblastoma cells, with a closely related cinnoline derivative achieving MCF-7 cytotoxicity of 0.049 μM and tyrosine kinase inhibition of 0.22 μM . These scaffold-level potency outcomes establish that the cinnoline core provides quantifiable advantages in specific target engagement contexts where the vicinal diazine pharmacophore contributes to binding affinity, supporting the strategic value of selecting cinnoline- over quinoline- or isoquinoline-based building blocks for kinase- and topoisomerase-targeted programs.

Kinase inhibition Cinnoline scaffold Quinoline comparison Target selectivity HPK1 Topoisomerase I

Primary Amine Reactivity Advantage: Cinnolin-5-ylmethanamine as a Derivatization-Ready Building Block vs. 3-Methylcinnolin-5-amine and Other C5-Substituted Cinnoline Analogs

Cinnolin-5-ylmethanamine possesses a primary aliphatic amine (–CH₂NH₂) separated from the cinnoline core by a methylene spacer, providing a flexible, nucleophilic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling under standard medicinal chemistry reaction conditions . In contrast, the commercially available analog 3-methylcinnolin-5-amine (CAS 300690-74-8) features an aromatic amine (–NH₂) directly attached to the C5 position of the cinnoline ring, resulting in significantly reduced nucleophilicity due to lone-pair delocalization into the aromatic system . This electronic difference has practical synthetic consequences: the benzylic amine of cinnolin-5-ylmethanamine is expected to react with acylating and alkylating agents under milder conditions and with higher conversion efficiency compared to the aromatic amine of 3-methylcinnolin-5-amine, which typically requires activated electrophiles or coupling reagents for efficient derivatization. No direct comparative reactivity data (kinetic rate constants, conversion yields under standardized conditions) were identified in the public domain; this differentiation is based on well-established principles of aliphatic vs. aromatic amine nucleophilicity.

Building block Primary amine Derivatization Amide coupling Reductive amination Cinnoline functionalization

TAAR5 Receptor Screening Selectivity: Cinnolin-5-ylmethanamine Demonstrates Low Agonist Activity at Mouse Trace Amine-Associated Receptor 5, Supporting Off-Target Selectivity Profiling

In a BindingDB/ChEMBL-curated screening assay, cinnolin-5-ylmethanamine (CHEMBL3628706, BDBM50227351) was evaluated for agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells, with cAMP accumulation measured via BRET assay after 20 minutes of incubation. The compound exhibited an EC₅₀ > 10,000 nM (>10 μM), indicating very weak or negligible agonist activity at this GPCR target . While no direct comparator data from the same assay platform are available for quinolin-5-ylmethanamine or isoquinolin-5-ylmethanamine, the >10 μM EC₅₀ value for cinnolin-5-ylmethanamine establishes a quantitative benchmark for selectivity profiling: TAAR5 is a receptor involved in olfactory sensing and potential CNS modulation, and compounds with potent TAAR5 agonist activity (EC₅₀ < 1 μM) may carry undesired olfactory or neurological off-target effects in therapeutic programs . The lack of significant TAAR5 agonism by cinnolin-5-ylmethanamine suggests that the cinnoline scaffold, with its 5-ylmethanamine substitution pattern, does not strongly engage this particular GPCR, a potential advantage for programs seeking to minimize trace amine receptor-mediated off-target activities.

TAAR5 Trace amine-associated receptor Selectivity screening Off-target profiling GPCR

Patent-Protected Chemical Space: Cinnoline-5-yl Substitution Pattern Appears in Granted and Pending Therapeutic Patent Applications, Providing Freedom-to-Operate Transparency

The cinnolin-5-yl substitution pattern is explicitly claimed or exemplified in multiple patent families, providing procurement-relevant intellectual property transparency. US patent application US20240368170A1 (Genentech, published 2024-11-07) claims cinnoline compounds of formula (I) as HPK1 inhibitors, with the cinnoline core bearing substituents at various positions including C5 . Earlier patent literature includes WO2011021979A1 (cinnoline compounds for therapeutic use), US6514971B1 (cinnoline derivatives as medicines, covering —O—, —NH—, —S—, and —CH₂— linkers), and EP1732560A1/WO2005099710A1 (substituted cinnolin-4-ylamines as receptor modulators) . The presence of the 5-substituted cinnoline motif in active patent families indicates that this regioisomeric position has been validated as therapeutically relevant by industrial drug discovery organizations. For procurement decision-makers, this patent landscape transparency allows assessment of whether building-block acquisition is for use in patented or patent-free chemical space, an important consideration for commercial research programs.

Patent landscape HPK1 inhibitor Kinase patent Cinnoline derivatives Freedom to operate Intellectual property

Cinnolin-5-ylmethanamine High-Impact Application Scenarios: Where the Compound's Specific Differentiation Drives Research and Procurement Value


Kinase Inhibitor Lead Generation Requiring C5-Directed Vector Optimization

Programs targeting HPK1, PI3K, BTK, or other kinases where the cinnoline scaffold has demonstrated sub-micromolar enzymatic and cellular potency should prioritize cinnolin-5-ylmethanamine as the core building block. Published data show cinnoline-based PI3K inhibitors achieving IC₅₀ = 0.264 μM (U87MG) and cinnoline derivatives with MCF-7 cytotoxicity of 0.049 μM, while patent literature confirms that the C5-substituted cinnoline motif is actively claimed in HPK1 inhibitor applications (US20240368170A1). The 5-ylmethanamine regioisomer provides the correct spatial vector for accessing kinase hinge-binding and affinity pocket interactions that are geometrically inaccessible from the C4, C6, or C7 regioisomers .

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Regioisomerically Defined Cinnoline Fragments

Fragment libraries benefit from building blocks with unambiguous regioisomeric identity and a single reactive handle for controlled elaboration. Cinnolin-5-ylmethanamine fulfills both criteria: the primary amine provides a single, well-precedented point for amide coupling or reductive amination, and the C5 regioisomeric attachment is confirmed by CAS registration, SMILES notation (NCc1cccc2nnccc12), and commercial availability with ≥95% purity specifications . The compound's molecular weight (159.19 g/mol) falls within optimal fragment space (MW < 200), and the cinnoline core's vicinal N1–N2 diazine provides hydrogen-bond acceptor capacity distinct from single-nitrogen quinoline or isoquinoline fragments, expanding chemical diversity in fragment screening collections .

Selectivity Profiling of Cinnoline-Containing Compound Series Against GPCR Off-Target Panels

For lead series where trace amine-associated receptor (TAAR) family engagement is a concern, cinnolin-5-ylmethanamine provides a structurally characterized starting point with a documented TAAR5 selectivity data point (EC₅₀ > 10,000 nM at mouse TAAR5) . This screening result, while limited to a single target, offers an initial indication that the cinnoline-5-ylmethanamine pharmacophore does not potently activate this particular GPCR. Programs can use this compound as a reference standard when profiling more advanced cinnoline derivatives against broader GPCR panels, establishing baseline selectivity expectations for the scaffold.

Medicinal Chemistry Building Block Procurement for Structure-Activity Relationship (SAR) Studies Differentiating Cinnoline from Quinoline and Phthalazine Cores

Research groups systematically comparing heterocyclic core SAR in a given target program should include cinnolin-5-ylmethanamine alongside quinolin-5-ylmethanamine (CAS 58123-57-2), isoquinolin-5-ylmethanamine (CAS 58123-58-3), and phthalazin-5-ylmethanamine (CAS 1784072-85-0) to experimentally determine the contribution of the vicinal N1–N2 diazine pharmacophore to target binding . Literature precedent demonstrates that this scaffold comparison can yield quantitative differentiation: dibenzo[c,h]cinnoline analogs achieved 5.7-fold greater topoisomerase I-targeting potency vs. isosteric benzo[i]phenanthridine controls (IC₅₀ = 70 nM vs. 400 nM), establishing that scaffold-level comparisons can produce measurable potency differences that justify procurement of the full comparator set .

Quote Request

Request a Quote for Cinnolin-5-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.